REACTION_CXSMILES
|
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[CH3:10][C:11](C1C=CC(O)=CC=1)([C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=1)[CH3:12].CC(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)C.C(C1C=CC(O)=CC=1)(C1C=CC=CC=1)(C)C.O=C([O-])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+].C(Cl)(Cl)=O>C(N(CC)CC)C.O.C(Cl)Cl>[OH:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]([C:6]2[CH:5]=[CH:4][C:2]([OH:3])=[C:1]([O:8][CH3:9])[CH:7]=2)([CH3:12])[CH3:10])=[CH:14][CH:15]=1 |f:0.1,4.5|
|
Name
|
guaiacol BPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=CC1)OC.CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O
|
Name
|
|
Quantity
|
2300 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
4500 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O
|
Name
|
above mixture
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
sodium gluconate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical agitation, condenser, and caustic scrubber vent system
|
Type
|
ADDITION
|
Details
|
was added at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain pH=10
|
Type
|
CUSTOM
|
Details
|
The reactor contents were purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove the brine layer
|
Type
|
ADDITION
|
Details
|
The organic layer containing the polymer
|
Type
|
WASH
|
Details
|
was washed on a centrifuge train with 1N HCl
|
Type
|
CUSTOM
|
Details
|
The polymer was isolated by steam precipitation
|
Type
|
CUSTOM
|
Details
|
by drying under hot nitrogen
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC(=C(C=C1)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |